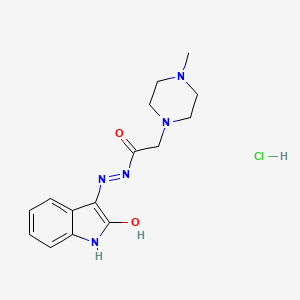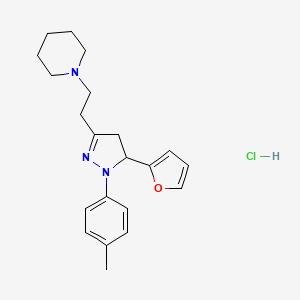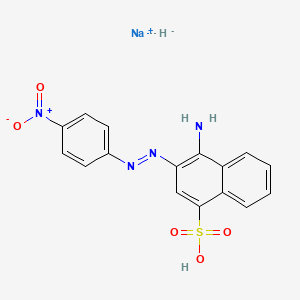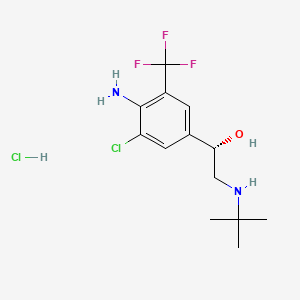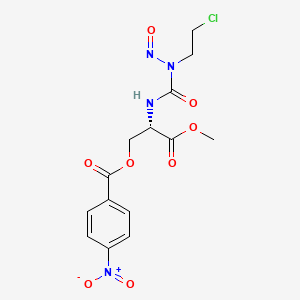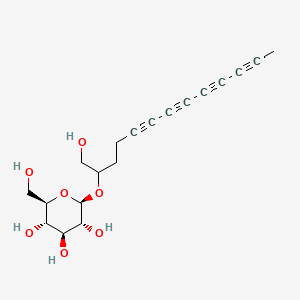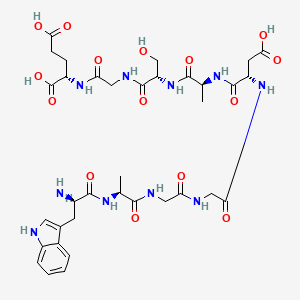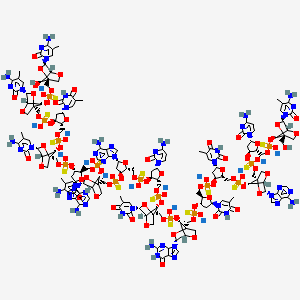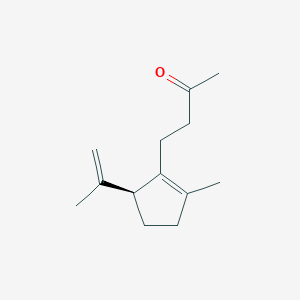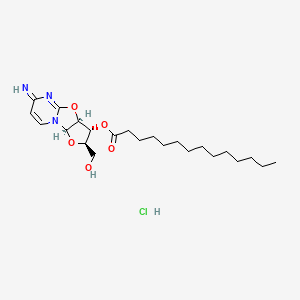
3'-Myristoylancitabine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Myristoylancitabine hydrochloride is a chemical compound with the molecular formula C23H37N3O5ClH It is known for its unique structure and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-myristoylancitabine hydrochloride typically involves the acylation of ancitabine with myristoyl chloride. The reaction is carried out under controlled conditions to ensure the selective acylation of the desired position on the ancitabine molecule. The reaction is usually performed in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of 3’-myristoylancitabine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3’-Myristoylancitabine hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituent introduced.
科学的研究の応用
3’-Myristoylancitabine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 3’-myristoylancitabine hydrochloride involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the compound’s ability to interact with lipid membranes, potentially affecting membrane-associated processes. Additionally, the ancitabine moiety may interact with nucleic acids or proteins, influencing cellular functions and pathways.
類似化合物との比較
Ancitabine: The parent compound of 3’-myristoylancitabine hydrochloride, used as an antiviral and anticancer agent.
Cytarabine: A nucleoside analog used in chemotherapy, similar in structure to ancitabine.
Fludarabine: Another nucleoside analog used in the treatment of hematological malignancies.
Uniqueness: 3’-Myristoylancitabine hydrochloride is unique due to the presence of the myristoyl group, which enhances its lipophilicity and potential interactions with lipid membranes. This modification may confer unique properties and applications compared to its parent compound and other similar nucleoside analogs.
特性
CAS番号 |
53758-26-2 |
|---|---|
分子式 |
C23H38ClN3O5 |
分子量 |
472.0 g/mol |
IUPAC名 |
[(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] tetradecanoate;hydrochloride |
InChI |
InChI=1S/C23H37N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(28)30-20-17(16-27)29-22-21(20)31-23-25-18(24)14-15-26(22)23;/h14-15,17,20-22,24,27H,2-13,16H2,1H3;1H/t17-,20-,21+,22-;/m1./s1 |
InChIキー |
MYIABUQNJXGQLW-WIWCRTCKSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC3=NC(=N)C=CN23)CO.Cl |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC1C(OC2C1OC3=NC(=N)C=CN23)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



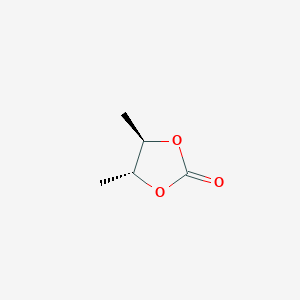
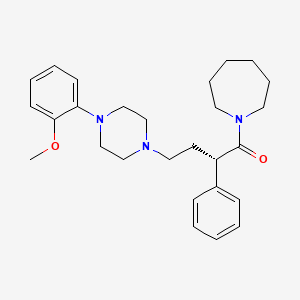

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
